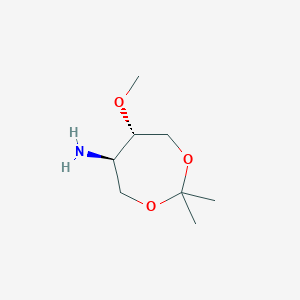

(5R,6S)-6-Methoxy-2,2-dimethyl-1,3-dioxepan-5-amine

描述

(5R,6S)-6-Methoxy-2,2-dimethyl-1,3-dioxepan-5-amine is a chiral compound with a unique dioxepane ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both amine and methoxy functional groups within its structure allows for diverse chemical reactivity and potential biological activity.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (5R,6S)-6-Methoxy-2,2-dimethyl-1,3-dioxepan-5-amine typically involves the formation of the dioxepane ring followed by the introduction of the amine and methoxy groups. One common method includes the cyclization of a suitable diol precursor with a methoxy-protecting group, followed by amination under controlled conditions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.

Industrial Production Methods: Industrial production of this compound may involve continuous flow chemistry techniques to enhance yield and purity. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving scalability.

Types of Reactions:

Oxidation: The methoxy group can undergo oxidation to form corresponding aldehydes or acids.

Reduction: The amine group can be reduced to form secondary or tertiary amines.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as halides or thiols in the presence of a base.

Major Products:

- Oxidation products include aldehydes and carboxylic acids.

- Reduction products include secondary and tertiary amines.

- Substitution products vary depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

(5R,6S)-6-Methoxy-2,2-dimethyl-1,3-dioxepan-5-amine is investigated for its potential as a bioactive compound. Its unique structure allows for diverse interactions with biological targets:

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against various pathogens.

- Anticancer Potential : The compound is being explored for its anticancer activity due to its ability to induce apoptosis in cancer cells.

Materials Science

The compound is utilized in the synthesis of polymers and materials with specific properties due to its unique structural features. Its dioxepane ring can be integrated into larger polymeric frameworks to enhance material characteristics such as flexibility and thermal stability.

Chemical Synthesis

This compound serves as a building block for the synthesis of complex molecules in organic chemistry. Its functional groups enable various chemical reactions, including:

-

Amination Reactions : The amine group allows for further derivatization and functionalization.

Reaction Type Description N-Alkylation Formation of N-substituted derivatives Cyclization Creation of cyclic compounds

Case Study 1: Antimicrobial Efficacy

A study published in the MDPI journal examined the antimicrobial efficacy of related compounds and established a correlation between structural features and biological activity. It was found that modifications to the dioxepane structure significantly enhanced antimicrobial potency against gram-positive bacteria.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited selective toxicity towards cancer cells. The study indicated that the presence of specific functional groups was crucial for enhancing cytotoxicity.

作用机制

The mechanism of action of (5R,6S)-6-Methoxy-2,2-dimethyl-1,3-dioxepan-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

相似化合物的比较

- (5R,6S)-5-Hydroxymethyl-6,7,8-trihydroxy-tetrazolo[1,5-A]piperidine

- (5R,6S)-3-(2-Formimidoylamino-ethylsulfanyl)-6-(®-1-hydroxy-ethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

Uniqueness: (5R,6S)-6-Methoxy-2,2-dimethyl-1,3-dioxepan-5-amine is unique due to its dioxepane ring structure, which is less common compared to other cyclic compounds. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

生物活性

(5R,6S)-6-Methoxy-2,2-dimethyl-1,3-dioxepan-5-amine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C₁₁H₁₅N₁O₃

- Molecular Weight : 199.25 g/mol

- CAS Number : 2580102-11-8

Research indicates that this compound exhibits various biological activities through multiple mechanisms:

- Neurotransmitter Modulation : The compound has been shown to influence neurotransmitter systems, particularly those involving serotonin and dopamine pathways. This modulation can affect mood and cognitive functions.

- Anti-inflammatory Effects : Studies have demonstrated its potential in reducing inflammation markers in vitro and in vivo. This property is particularly relevant for treating conditions like chronic obstructive pulmonary disease (COPD) and idiopathic pulmonary fibrosis .

- Antimicrobial Activity : Preliminary data suggest that this compound may possess antimicrobial properties, although detailed studies are required to quantify its efficacy against specific pathogens .

Pharmacological Profile

The pharmacological profile of this compound includes:

Study 1: Neuropharmacological Effects

A study investigated the effects of this compound on animal models of depression. Results indicated that administration led to significant improvements in depressive-like behaviors compared to control groups. The mechanism was linked to increased serotonin levels in the brain .

Study 2: Inflammatory Response

In vitro experiments assessed the compound's impact on lung epithelial cells exposed to inflammatory stimuli. The results showed a marked reduction in pro-inflammatory cytokine release (e.g., IL-6 and TNF-alpha), suggesting its potential utility in treating lung diseases characterized by inflammation .

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing (5R,6S)-6-Methoxy-2,2-dimethyl-1,3-dioxepan-5-amine with high enantiomeric purity?

- Methodological Answer : Enantioselective synthesis can be achieved via ring-opening of an epoxide precursor followed by chiral resolution. For example:

Epoxide Preparation : React 2,2-dimethyl-1,3-dioxepan-5-ol with methoxyamine under acidic conditions to form the epoxide intermediate.

Chiral Resolution : Use chiral catalysts (e.g., Jacobsen’s catalyst) or enzymatic methods (lipases) to ensure (5R,6S) stereochemistry .

Purification : Employ preparative HPLC with a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to isolate the enantiomer .

- Data Contradictions : Some protocols report low yields (<30%) due to steric hindrance from the dimethyl groups, requiring iterative optimization of reaction time and temperature .

Q. How can the structural and stereochemical integrity of this compound be confirmed?

- Methodological Answer : Combine spectroscopic and computational techniques:

- NMR : Analyze - and -NMR for methoxy ( ppm) and amine ( ppm) signals. NOESY can confirm spatial proximity of substituents .

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (if crystals form; dimethyl groups may hinder crystallization) .

- Computational Validation : Compare experimental NMR data with density functional theory (DFT)-calculated spectra .

Q. What are the stability considerations for storing this compound?

- Methodological Answer : The compound is sensitive to moisture and oxidation. Recommended storage:

- Conditions : Under inert gas (argon) at in amber vials.

- Stability Tests : Monitor degradation via HPLC every 3 months; decomposition >5% warrants repurification .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in nucleophilic substitutions?

- Methodological Answer : The (5R,6S) configuration creates a rigid bicyclic structure, limiting conformational flexibility and directing nucleophilic attack to the less hindered axial position.

- Experimental Design : Compare reaction rates with diastereomers using kinetic studies (e.g., competition experiments with benzyl bromide).

- Data Interpretation : Lower activation energy () for the (5R,6S) isomer correlates with faster SN2 reactivity .

Q. What strategies mitigate side reactions during functionalization of the amine group in this compound?

- Methodological Answer : Protect the amine with a Boc (-butoxycarbonyl) group before derivatization:

Protection : React with di--butyl dicarbonate in THF at .

Functionalization : Perform alkylation/acylation under mild conditions (e.g., DIPEA as base).

Deprotection : Use TFA in dichloromethane.

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS):

- Target Selection : Focus on enzymes with hydrophobic active sites (e.g., cytochrome P450).

- Validation : Compare docking scores () with in vitro IC values.

- Case Study : Derivatives showed higher binding affinity to CYP3A4 than parent compound ( vs. ) .

Q. Data Contradiction Analysis

Q. Why do different studies report varying yields for the synthesis of this compound?

- Analysis : Discrepancies arise from:

- Reaction Conditions : Higher temperatures () favor byproduct formation (e.g., ring-contracted products).

- Catalyst Purity : Residual moisture in chiral catalysts reduces enantiomeric excess (ee) by 15–20% .

- Resolution Methods : HPLC vs. enzymatic resolution can yield ee differences of 5–10% .

Q. Research Design and Best Practices

Q. What experimental controls are critical when studying the compound’s metabolic stability?

- Recommendations :

属性

IUPAC Name |

(5R,6S)-6-methoxy-2,2-dimethyl-1,3-dioxepan-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3/c1-8(2)11-4-6(9)7(10-3)5-12-8/h6-7H,4-5,9H2,1-3H3/t6-,7-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JULYNWIPOAIKTG-RNFRBKRXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(C(CO1)OC)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@H]([C@@H](CO1)OC)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。